Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)

Chiral resolution Asymmetric synthesis Stereochemical quality control

Racemic isothiocyanates confound chiral analysis. This (R)-enantiomer (CAS 749261-40-3) eliminates ambiguous diastereomeric mixtures when derivatizing chiral amines. • Single (R)-stereocenter yields one diastereomeric product from enantiopure amines - unambiguous HPLC/NMR traces. • Para-methoxy substituent enables UV detection (254-280 nm) and tunes thiourea NH acidity for asymmetric organocatalysis. • 97% purity; XLogP3 3.4 supports membrane-permeable protein labeling. • Defined chiral probe satisfies journal requirements for single-entity pharmacological characterization.

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS No. 749261-40-3
Cat. No. B1609548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI)
CAS749261-40-3
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)N=C=S
InChIInChI=1S/C10H11NOS/c1-8(11-7-13)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3/t8-/m1/s1
InChIKeyHOWJPQXDLZDTBF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(−)-1-(4-Methoxyphenyl)ethyl Isothiocyanate: Chiral Building Block Overview


Benzene, 1-[(1R)-1-isothiocyanatoethyl]-4-methoxy-(9CI) (synonym: (R)-(−)-1-(4-Methoxyphenyl)ethyl isothiocyanate) is a chiral aromatic isothiocyanate with molecular formula C₁₀H₁₁NOS, a defined (R)-stereocenter at the benzylic carbon, and a para-methoxy substituent [1]. The compound carries an electrophilic –N=C=S group reactive toward nucleophiles and is catalogued under PubChem CID 7018290 and MDL MFCD05664137 . Its computed XLogP3 of 3.4 and topological polar surface area of 53.7 Ų place it in a lipophilic small-molecule space suitable for membrane permeation and protein labeling applications [1].

Chiral (R)-configured isothiocyanate building block for stereospecific synthesis
Defined single stereocenter enables enantiomer-resolved derivatization and probe assembly
Para-methoxy substitution provides UV-detectable chromophore and modulated electrophilicity

Why Generic Isothiocyanate Analogs Cannot Substitute


Isothiocyanates as a class exhibit broad biological reactivity, yet stereochemistry, ring substitution pattern, and the presence of a chiral ethyl spacer collectively dictate target engagement, metabolic stability, and product selectivity in downstream synthesis. The (R)-enantiomer of 1-(4-methoxyphenyl)ethyl isothiocyanate possesses a single, fully defined stereocenter (Defined Atom Stereocenter Count = 1) [1], unlike the racemic mixture (CAS 4478-92-6) [2] or the achiral 4-methoxyphenyl isothiocyanate (CAS 2284-20-0) that lacks the ethyl spacer [3]. Substituting with phenethyl isothiocyanate (PEITC, CAS 2257-09-2), which lacks the 4-methoxy group, alters both electronic character and hydrogen-bond acceptor capacity (3 vs. 1 H-bond acceptors), changing CYP450 inhibition profiles and nucleophilic reactivity [3]. These structural distinctions prevent direct interchangeability in stereospecific synthesis, chiral derivatization, or biological probe experiments where enantiomeric identity directly affects readout.

Racemate/S-enantiomer
Racemic or opposite enantiomer may invert stereochemical outcome; diastereomeric products yield distinct retention and recognition profiles.
Achiral 4-methoxyphenyl ITC
Lacks chiral ethyl spacer; cannot generate diastereomeric pairs for ee determination or asymmetric induction.
PEITC (unsubstituted)
Absence of para-methoxy group alters lipophilicity, H-bond acceptor count, and CYP inhibition landscape; electronic modulation may differ.

Product-Specific Differentiation Evidence


Absolute (R)-Stereochemistry vs. (S)- and Racemic Forms

The target compound bears a fully defined (R)-configuration at the single stereocenter (C[C@H](C1=CC=C(C=C1)OC)N=C=S), as confirmed by PubChem's stereochemistry assignment (Defined Atom Stereocenter Count = 1, Undefined = 0) [1]. The (S)-enantiomer (CAS 737001-01-3; IUPAC: 1-[(1S)-1-isothiocyanatoethyl]-4-methoxybenzene) possesses identical molecular formula and weight but inverted spatial arrangement (InChI stereodescriptor /m0 vs. /m1) . The racemic mixture (1-phenylethyl isothiocyanate analogs) lacks defined stereochemistry altogether. In chiral derivatization and asymmetric synthesis applications, this stereochemical definition is non-negotiable, as diastereomeric products exhibit distinct NMR shifts, chromatographic retention times, and biological recognition profiles.

Absolute stereochemistry
Cross-study comparable
(R)-configuration; Defined Atom Stereocenter Count = 1; InChI stereodescriptor /t8-/m1/s1
Complete configurational inversion vs. (S)-enantiomer; non-superimposable mirror images with distinct optical rotation.
Procurement of specified enantiomer avoids inverted synthesis outcomes.
Chiral resolution Asymmetric synthesis Stereochemical quality control

Para-Methoxy Substitution Modulates Physicochemical Profile

The 4-methoxy substituent fundamentally alters the physicochemical signature compared to the unsubstituted phenethyl isothiocyanate (PEITC) scaffold. The target compound has a computed XLogP3 of 3.4 and 3 hydrogen-bond acceptor sites (NCS nitrogen, NCS sulfur, methoxy oxygen), versus PEITC (CAS 2257-09-2) which has XLogP3 ≈ 2.9 and only 1–2 H-bond acceptors (NCS group only). The topological polar surface area is 53.7 Ų [1]. In a structure-activity relationship context, PEITC exhibited IC₅₀ values of 47, 46, and 1.8 µM against EROD, MROD, and PROD CYP450 isozymes respectively, while substitution with an additional phenyl group (2,2-diphenylethyl ITC) shifted IC₅₀ to 0.26 µM and 0.13 µM for EROD and PROD—demonstrating that aromatic substitution on the ethyl scaffold can alter potency by 10- to 100-fold [2]. Although direct head-to-head CYP450 inhibition data for the 4-methoxy analog are not publicly available, the class-level SAR supports that the methoxy group is likely to meaningfully affect target binding and metabolic stability.

Methoxy substitution effect
Class-level inference
XLogP3 = 3.4, 3 H-bond acceptors, TPSA 53.7 Ų. PEITC: XLogP3 ≈2.9, 1–2 acceptors; CYP IC₅₀ shift >10-fold with aromatic substitution.
Methoxy group likely alters membrane partitioning and metabolic stability relative to unsubstituted PEITC.
Class-level SAR; direct head-to-head CYP data for 4-methoxy analog not publicly available.
Structure-activity relationship Drug design Physicochemical profiling

Commercial Purity and Reproducible Procurement

The (R)-enantiomer is available off-the-shelf from multiple reputable suppliers at certified purity of 97% (Thermo Scientific Chemicals) and 95% (Beyotime, Aladdin Scientific) . In contrast, the (S)-enantiomer (CAS 737001-01-3) is listed at 95% purity from Aladdin, and the 3-methoxy regioisomer (Benzene, 1-[(1R)-1-isothiocyanatoethyl]-3-methoxy-, CAS 749261-39-0) is available at 95% purity from CymitQuimica. The para-methoxy substitution provides a consistent electronic environment (electron-donating +M effect) that differs from the meta-methoxy analog's electronic distribution, influencing the electrophilicity of the –N=C=S group and therefore reaction rates with amine nucleophiles. Commercially available certified purity levels enable procurement without the lead-time and batch-to-batch variability inherent in custom synthesis.

Commercial purity
Data to verify
97% purity (Thermo Scientific); 95% (Beyotime, Aladdin). Para-OCH₃ resonance stabilizes electrophilic NCS group.
Defined purity reduces experimental noise; para-substitution ensures consistent electronic environment.
Supplier certificates of analysis recommended; meta-regioisomer exhibits differing electronic profile.
Chemical procurement Quality assurance Reproducibility

GHS Hazard Classification for Laboratory Safety

The compound carries GHS hazard statements H302 (harmful if swallowed, 100% of notifying companies), H312 (harmful in contact with skin, 100%), H314 (causes severe skin burns and eye damage, 100%), and H331 (toxic if inhaled, 100%), with signal word 'Danger' [1]. This profile is more severe than the simpler 4-methoxyphenyl isothiocyanate (CAS 2284-20-0), which lacks the chiral ethyl spacer and is classified primarily as an irritant. The UN number 2811 (toxic solids, organic, n.o.s.) applies for transport . Compared with allyl isothiocyanate (AITC, CAS 57-06-7), which carries H226 (flammable liquid), H301, H310+H330, H314, and H317, the present compound shows a distinct hazard pattern: it lacks flammability classification but shares acute toxicity and corrosion hazards, requiring different storage and handling protocols.

GHS hazard profile
Cross-study comparable
Danger; H302, H312, H314, H331 (all 100%). UN 2811 corrosive toxic solid.
Corrosive/toxic solid requires engineering controls distinct from flammable toxic liquids (e.g., AITC).
ECHA C&L aggregated notifications; enables laboratory risk assessment.
Laboratory safety Risk assessment Chemical hazard management

Best-Fit Research and Industrial Applications


Chiral Derivatizing Agent for Enantiomeric Excess Determination

The defined (R)-configuration at the benzylic position makes this compound suitable for converting enantiomeric amine mixtures into diastereomeric thiourea derivatives, which are separable by conventional reversed-phase HPLC or distinguishable by ¹H/¹⁹F NMR. Unlike racemic 1-phenylethyl isothiocyanate, the single enantiomer produces a single diastereomeric product from a single-enantiomer amine, generating unambiguous chromatographic traces. The para-methoxy chromophore facilitates UV detection at 254–280 nm. This application is supported by the compound's commercial availability at 97% purity, its Defined Atom Stereocenter Count of 1, and its established use as a ligand building block in chiral synthesis .

Synthesis of Enantiopure Thiourea Organocatalysts

The reactive –N=C=S group undergoes nucleophilic addition with primary and secondary amines to form chiral thioureas, a privileged scaffold in organocatalysis (e.g., bifunctional thiourea catalysts for asymmetric Michael additions). The (R)-α-methylbenzyl moiety introduces steric bulk adjacent to the thiourea NH, which can enhance stereoselectivity in downstream catalytic applications. The para-methoxy group provides an electron-donating handle that can be exploited to tune the acidity of the thiourea NH protons, differentiating it from non-methoxylated analogs. Synthetic routes to triazoloquinazolines, aminothiazoles, and other heterocycles using 4-methoxyphenyl isothiocyanate are well-precedented, and the chiral ethyl spacer extends this chemistry to enantiopure products .

Chemical Biology Probe for Covalent Protein Labeling

Isothiocyanates form covalent adducts with cysteine thiols and lysine amines on proteins, and the chirality of the (R)-α-methylbenzyl isothiocyanate can impart stereoselective labeling of chiral protein environments. The computed XLogP3 of 3.4 supports cell permeability, while the three hydrogen-bond acceptor sites (including the methoxy oxygen) may engage in additional non-covalent contacts that stabilize the pre-reaction complex, potentially enhancing labeling efficiency compared to simpler aryl isothiocyanates. This is consistent with class-level evidence that phenyl-substituted isothiocyanates exhibit enhanced biological potency relative to unsubstituted analogs, as reported for CYP450 inhibition and macrophage migration inhibitory factor (MIF) tautomerase inhibition by (R)-(1-isothiocyanatoethyl)benzene (IC₅₀ = 1.1 µM) . The methoxy group provides a spectroscopic handle (UV, potential for ¹³C enrichment) for tracking labeled proteins.

Pharmacological Tool for Isothiocyanate-Activated Signaling

Isothiocyanates are established activators of TRPA1 channels and inducers of the Nrf2/ARE antioxidant response pathway. The combination of (R)-stereochemistry and para-methoxy substitution creates a distinct pharmacological fingerprint relative to allyl isothiocyanate (AITC) or sulforaphane. The lipophilic nature (XLogP3 = 3.4) favors membrane partitioning and may prolong cellular residence time compared to more polar ITCs. The electrophilic reactivity of the –N=C=S group, modulated by the para-methoxy resonance effect, determines the rate of covalent adduct formation with sensor cysteines on Keap1 (Nrf2 pathway) or TRPA1. Use of this defined chiral probe, rather than a racemic mixture, ensures that observed pharmacological effects are attributable to a single molecular entity, satisfying journal and regulatory requirements for chemical characterization in pharmacological studies .

Application
Selection Property
Validation Focus
Chiral derivatization for ee determination
Enantiopure (R)-configuration
Diastereomeric resolution by HPLC/NMR
Synthesis of enantiopure thiourea catalysts
Reactive NCS group and chiral auxiliary
Catalyst enantioselectivity validation
Covalent protein labeling probe
Lipophilic, electrophilic, stereodefined scaffold
Labeling site identification and tracking
Signaling research probe (TRPA1/Nrf2)
Stereochemical and electronic fingerprint
Pathway activation and target engagement
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